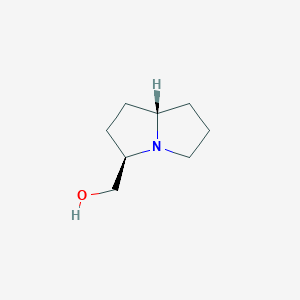

((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

[(3R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |

InChI |

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8+/m0/s1 |

InChI Key |

QDMDCGZXSSNONP-JGVFFNPUSA-N |

Isomeric SMILES |

C1C[C@H]2CC[C@@H](N2C1)CO |

Canonical SMILES |

C1CC2CCC(N2C1)CO |

Origin of Product |

United States |

Preparation Methods

Pyrrolizine Ring Formation

The pyrrolizine ring is commonly constructed via cyclization reactions starting from suitable precursors such as γ-butyrolactone and 2-pyrrolidone derivatives. A representative method involves:

- Reacting γ-butyrolactone with potassium cyanate (KOCN) to form intermediates like γ-(N-2-pyrrolidinonyl)butyric acid.

- Thermal treatment with soda lime to induce ring closure and formation of tetrahydro- or hexahydropyrrolizine intermediates.

- Further functional group transformations to introduce substituents or activate the ring for subsequent reactions.

This approach is supported by patent literature describing the preparation of 7-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine intermediates, which are key precursors for further functionalization to amino or hydroxymethyl derivatives.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position is introduced typically by reduction of a corresponding cyano or amino precursor:

- Reduction of 7a-cyano-hexahydropyrrolizine intermediates using lithium aluminum hydride (LiAlH4) or other hydride reagents yields the 7a-aminomethyl or hydroxymethyl derivatives.

- Alternatively, selective hydroxymethylation can be achieved by nucleophilic substitution or addition reactions on activated intermediates.

This step requires careful control to maintain stereochemistry and avoid over-reduction or side reactions.

Stereochemical Control

- The stereochemistry at the 3- and 7a-positions is controlled by the choice of starting materials, reaction conditions, and catalysts.

- Diastereoselective synthesis or resolution methods may be employed to enrich the desired (3R,7aS) isomer.

- Advanced synthetic techniques, including chiral auxiliaries or asymmetric catalysis, can be applied to improve stereoselectivity.

Industrial Optimization

- Industrial synthesis often uses continuous flow reactors to enhance reaction control, yield, and purity.

- Advanced purification methods such as crystallization, chromatography, or salt formation are used to isolate the pure compound.

- Process optimization focuses on minimizing reaction times (typically 12–48 hours for key steps), reducing solvent use, and improving scalability.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated pyrrolizine derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrrolizine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol

This compound, cataloged in , shares a bicyclic framework and hydroxymethyl substituent but differs in ring composition and stereochemistry:

- Core Structure : The pyrido[1,2-a]pyrazine system (a six-membered pyridine fused to a five-membered pyrazine) contrasts with the pyrrolizine (two fused pyrrolidine rings) in the target compound.

- Stereochemistry : The (7S,9αS) configuration introduces distinct spatial arrangements compared to (3R,7AS).

- Functionalization : Both compounds feature a hydroxymethyl group, but its position (7-position vs. 3-position) may alter hydrogen-bonding capabilities and reactivity.

Table 1: Structural Comparison

| Feature | ((3R,7AS)-Hexahydro-1H-pyrrolizin-3-yl)methanol | ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol |

|---|---|---|

| Core Ring System | Pyrrolizine (C₅ + C₅ fused) | Pyrido-pyrazine (C₆ pyridine + C₅ pyrazine) |

| Substituent Position | 3-position | 7-position |

| Stereochemistry | (3R,7AS) | (7S,9αS) |

| Potential Applications | Undocumented | Undocumented (catalog entry) |

Biological Activity

((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol is a compound belonging to the class of pyrrolizidine alkaloids (PAs), which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hexahydro-pyrrolizine core with a hydroxymethyl group, which influences its biological interactions and activities.

1. Antimicrobial Activity

Research indicates that pyrrolizidine alkaloids exhibit significant antimicrobial properties. For instance, studies have shown that methanolic extracts containing similar alkaloids demonstrate high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Cytotoxic Effects

Pyrrolizidine alkaloids are also noted for their cytotoxic effects on various cancer cell lines. A study demonstrated that extracts from plants containing these alkaloids showed antiproliferative effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . The IC50 values for these extracts suggest a potent inhibitory effect on cancer cell growth.

3. Neurotoxic and Hepatotoxic Potential

While some pyrrolizidine alkaloids have therapeutic potential, they are also recognized for their hepatotoxicity and neurotoxicity. These adverse effects are primarily due to their metabolic activation to toxic pyrrole derivatives that can cause cellular damage in the liver and nervous system . Therefore, understanding the balance between beneficial and harmful effects is crucial for any therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various plant extracts rich in pyrrolizidine alkaloids. The methanol extract from Limoniastrum monopetalum exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis . This highlights the potential of such compounds in developing natural antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, fractions isolated from plant extracts containing similar alkaloids were tested against HeLa cells, yielding IC50 values indicating effective inhibition of cell proliferation (IC50 = 226 µg/mL) . Such findings underscore the relevance of these compounds in cancer research and therapy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.